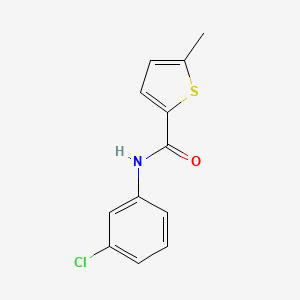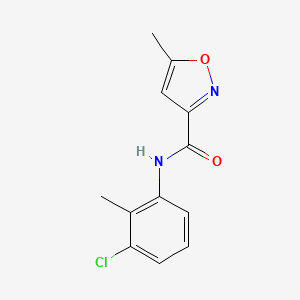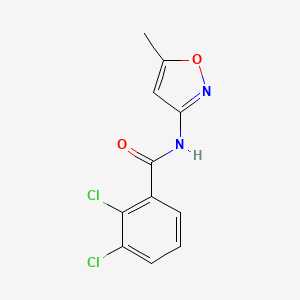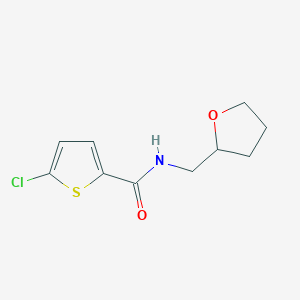![molecular formula C16H24N2O2S B4432218 N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)
N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
説明
N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as GBR 12909, is a compound that belongs to the family of phenyltropanes. It is a potent and selective inhibitor of dopamine reuptake, which makes it a valuable tool in the study of dopamine neurotransmission.
作用機序
N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 acts as a potent and selective inhibitor of dopamine reuptake. It binds to the dopamine transporter (DAT) and prevents the reuptake of dopamine into presynaptic neurons, leading to an increase in extracellular dopamine levels. This increase in dopamine levels results in a variety of biochemical and physiological effects, including increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function.
Biochemical and Physiological Effects:
The effects of this compound 12909 on dopamine neurotransmission have been extensively studied. It has been shown to increase dopamine release in various brain regions, including the nucleus accumbens, striatum, and prefrontal cortex. This increase in dopamine levels is associated with enhanced locomotor activity, improved cognitive function, and increased reward-seeking behavior. This compound 12909 has also been shown to have neuroprotective effects, protecting against the toxic effects of dopamine metabolites.
実験室実験の利点と制限
N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has several advantages for use in lab experiments. It is a potent and selective inhibitor of dopamine reuptake, making it a valuable tool for studying dopamine neurotransmission. It has also been extensively studied and characterized, with a wealth of data available on its biochemical and physiological effects. However, there are some limitations to its use. This compound 12909 is a synthetic compound and may not accurately reflect the effects of endogenous dopamine. It also has a short half-life, which limits its use in long-term studies.
将来の方向性
There are several future directions for research on N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909. One area of interest is the role of this compound 12909 in addiction and drug abuse. It has been shown to reduce drug-seeking behavior in animal models, and further research may lead to the development of new treatments for drug addiction. Another area of interest is the development of new compounds that are more potent and selective than this compound 12909. These compounds may have improved therapeutic potential for the treatment of dopamine-related disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 12909 and its potential applications in various fields of research.
科学的研究の応用
N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 12909 has been extensively used in scientific research to study the role of dopamine in various physiological and pathological processes. It has been used to investigate the mechanisms of dopamine release and reuptake, as well as the effects of dopamine on behavior, cognition, and emotion. This compound 12909 has also been used to study the neurochemical basis of addiction and to develop new treatments for drug abuse and addiction.
特性
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-16(14-12-21-15-5-2-1-4-13(14)15)17-6-3-7-18-8-10-20-11-9-18/h12H,1-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECKIYVNPDBIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(5-chloro-2-thienyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4432139.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4432145.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432156.png)


![2-{4-[(5-methyl-2-thienyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4432179.png)

![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4432189.png)

![5-methyl-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4432198.png)
![N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)

